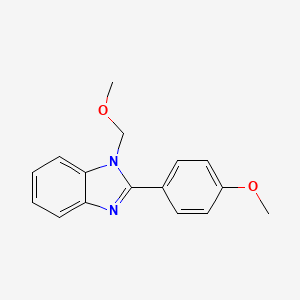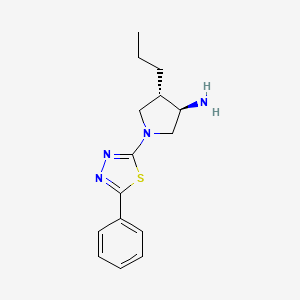
1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is not fully understood. However, it has been reported to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(Methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been reported to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole in lab experiments is its potential as a therapeutic agent in various diseases. It has also been reported to have low toxicity and good bioavailability. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its pharmacological effects.
Future Directions
There are several future directions for research on 1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole. One of the future directions is to investigate its potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another future direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to investigate its potential side effects and toxicity in humans.
Conclusion:
In conclusion, 1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has shown promising results in various studies. It has been reported to possess anti-inflammatory, anti-tumor, and anti-cancer properties and has potential in the treatment of various diseases. Further studies are needed to fully understand its pharmacological effects and identify its molecular targets.
Synthesis Methods
The synthesis of 1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been reported through several methods. One of the commonly used methods involves the reaction of 4-methoxyphenyl-1,2-diamine with 1-(methoxymethyl)-1H-benzimidazole-2-thiol in the presence of a base such as sodium hydride. The reaction yields 1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole in good yield and purity.
Scientific Research Applications
1-(Methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole has shown potential applications in various scientific research fields. It has been reported to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also shown potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
1-(methoxymethyl)-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-11-18-15-6-4-3-5-14(15)17-16(18)12-7-9-13(20-2)10-8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDGEIQMINUPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-2-(4-methoxyphenyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)

![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B5687684.png)
![5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5687690.png)
![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)